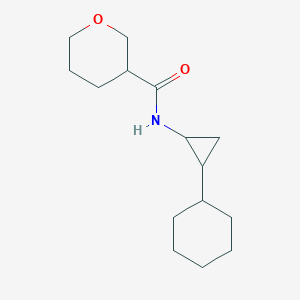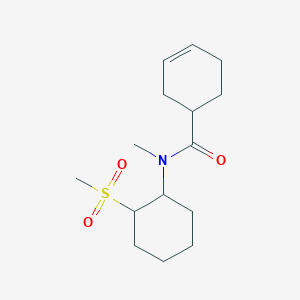
2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile, also known as HITC, is a heterocyclic compound that has gained attention in the scientific community for its potential applications in various fields. HITC has a unique structure that makes it a promising candidate for drug development, as well as other scientific research applications.
科学研究应用
2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile has been studied for its potential applications in various fields. In drug development, 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile has been shown to have antitumor and antiviral activity. It has also been studied for its potential use as a fluorescent probe for biological imaging. 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile has been used in the development of biosensors for the detection of glucose, cholesterol, and other biomolecules. Additionally, 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile has been studied for its potential use in organic electronics, as it has been shown to have good charge transport properties.
作用机制
The mechanism of action of 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of protein synthesis. 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile has been shown to inhibit the activity of ribosomes, which are responsible for the translation of mRNA into proteins. This inhibition leads to the disruption of protein synthesis and ultimately cell death.
Biochemical and Physiological Effects:
2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile has antitumor and antiviral activity, as well as antibacterial and antifungal activity. 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. In vivo studies have shown that 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile has a low toxicity profile, making it a promising candidate for drug development.
实验室实验的优点和局限性
One of the advantages of 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile is its unique structure, which makes it a promising candidate for drug development and other scientific research applications. Additionally, 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile has been shown to have a low toxicity profile, which is important for the development of safe and effective drugs. However, one of the limitations of 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile is its relatively low solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are many future directions for the study of 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile. One area of interest is the development of 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile-based drugs for the treatment of cancer and viral infections. Additionally, 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile may have potential applications in the development of biosensors and organic electronics. Further research is needed to fully understand the mechanism of action of 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile, as well as its potential applications in various fields.
合成方法
2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of sulfuric acid and sodium acetate. This reaction produces 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile in a yield of around 60%. Other methods include the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of an acid catalyst, or the reaction of 2-aminobenzonitrile with a cyclic ketone in the presence of a Lewis acid catalyst.
属性
IUPAC Name |
2-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c15-7-10-5-6-18-13(10)14(17)16-8-11-3-1-2-4-12(11)9-16/h1-2,5-6,11-12H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOXSURNYLUGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CN(C2)C(=O)C3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)



![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)





![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)